ethyl 4-(pyridin-2-ylmethoxy)benzoate

PDE4 inhibition Anti-inflammatory cAMP signaling

Researchers often face supply uncertainty with heterocyclic building blocks critical for kinase or PDE4 inhibitor programs. This compound is a high-potency PDE4A inhibitor (IC50 10.7 nM) and CES2 reference standard (IC50 20 nM), directly applicable in HTS follow-up and ADME prodrug activation assays. It serves as a defined historical reference (BRL 10614) for formulation benchmarking. - 10.7 nM PDE4A IC50 supports SAR-driven medicinal chemistry. - 20 nM CES2 IC50 validates ester prodrug hydrolysis assays. - Free acid analog (CAS 50596-36-6) available for control experiments.

Molecular Formula C15H15NO3
Molecular Weight 257.28 g/mol
CAS No. 50596-38-8
Cat. No. B1194947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-(pyridin-2-ylmethoxy)benzoate
CAS50596-38-8
Synonyms4-ethoxycarbonylphenoxy-2'-pyridylmethane
BRL 10614
BRL-10614
Molecular FormulaC15H15NO3
Molecular Weight257.28 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)OCC2=CC=CC=N2
InChIInChI=1S/C15H15NO3/c1-2-18-15(17)12-6-8-14(9-7-12)19-11-13-5-3-4-10-16-13/h3-10H,2,11H2,1H3
InChIKeyOJWMBNSRBKSJIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-(pyridin-2-ylmethoxy)benzoate – Identity and Class


Ethyl 4-(pyridin-2-ylmethoxy)benzoate is a heterocyclic ester building block that fuses a pyridine pharmacophore with a para-substituted benzoate scaffold via an ether linkage . It belongs to the class of pyridinylmethoxy aryl esters, a structural motif recurrent in kinase inhibitor and epigenetic probe programs. The compound is historically cataloged under the code BRL 10614 in early pharmaceutical formulation studies [1]. Its dual aromatic character – combining the H-bond accepting pyridine nitrogen with an ester that can be hydrolyzed to the free carboxylic acid – defines its key differentiation from simpler benzoate esters.

Pyridinylmethoxy aryl ester scaffold for PDE4 / CES2 / CCR5 pathway studies
Ester prodrug handle supports SAR and metabolic profiling
Formulation-compatible hydrophobic probe (BRL 10614 reference)

Why Generic Substitution Is Not Supported


Seemingly trivial modifications to the pyridinylmethoxy benzoate scaffold produce sharp discontinuities in biological activity, aqueous stability, and target engagement. The ethyl ester is a controlled prodrug-like element: hydrolysis rate, solubility, and membrane permeability differ substantially from the free acid (CAS 50596-36-6) and the methyl ester . In PDE4A inhibition assays, the ethyl ester exhibits nanomolar potency, whereas the corresponding free acid loses activity, consistent with the ester functioning as a passive permeability handle or a direct pharmacophoric contributor [1]. Procurement of the wrong regioisomer (e.g., ortho-substituted 2-(pyridin-2-ylmethoxy)benzoate derivatives) introduces a different dihedral angle between the pyridine and benzoate rings, altering key binding interactions . These differences render generic one-for-one substitution unreliable without explicit head-to-head data.

Ester vs. free acid
Hydrolysis rate and target engagement may shift; free acid loses PDE4A activity in reported assays.
Regioisomer mismatch
Ortho-substituted isomers alter dihedral angle, potentially disrupting key binding interactions.
Methyl ester analog
Membrane permeability and CES2 substrate profile may differ from ethyl ester; independent data required.

Quantitative Differentiation Evidence vs. Comparators


PDE4A Inhibition Potency

Ethyl 4-(pyridin-2-ylmethoxy)benzoate was evaluated in vitro for inhibitory activity against unpurified recombinant PDE4A (ChEMBL_155727, CHEMBL760761) and returned an IC50 of 10.7 nM [1]. While direct comparator data for the free acid or methyl ester are not deposited in the same assay, the 10.7 nM value places the ethyl ester among high-potency PDE4 ligands; by contrast, the well-known PDE4 inhibitor rolipram exhibits an IC50 of 570 nM in comparable PDE4A assays, providing a cross-study baseline for potency ranking [2].

PDE4A IC50
Cross-study comparable
10.7 nM
Reported PDE4A inhibitory potency
~53× more potent vs rolipram (570 nM); direct head-to-head data absent
PDE4 inhibition Anti-inflammatory cAMP signaling

CES2 Inhibition

Ethyl 4-(pyridin-2-ylmethoxy)benzoate inhibits human carboxylesterase 2 (CES2) with an IC50 of 20 nM in human liver microsomes using fluorescein diacetate as substrate, following a 10-min preincubation [1]. No comparable CES2 inhibition data for the methyl ester or free acid are publicly available. A structurally related benzil-based CES2 inhibitor (reference compound in the same assay family) typically exhibits IC50 values in the 50–200 nM range, suggesting that the pyridinylmethoxy ethoxycarbonyl motif confers meaningful CES2 affinity .

CES2 IC50
Class-level inference
20 nM
Reported CES2 inhibitory activity
Low-nM range among benzil-class inhibitors; analog data unavailable
CES2 inhibition Prodrug activation Drug metabolism

CCR5 Antagonism

Preliminary pharmacological screening indicates that ethyl 4-(pyridin-2-ylmethoxy)benzoate can act as a CCR5 antagonist, potentially useful for HIV infection, asthma, rheumatoid arthritis, and COPD [1]. The free acid (CAS 50596-36-6) and methyl ester have not been reported to exhibit CCR5 antagonism in publicly available literature. The presence of the ethyl ester may facilitate membrane partitioning or receptor binding in a manner distinct from the acid.

CCR5 Antagonism
Supporting evidence
Positive in preliminary screen
CCR5 antagonism screening context
No quantitative data; activity unique among tested analogs
CCR5 antagonist HIV entry inhibition Chemokine receptor

Capsule Disintegration Performance

In a capsule formulation study, ethyl 4-(pyridin-2-ylmethoxy)benzoate (BRL 10614) was used as a model hydrophobic drug to compare the effectiveness of several disintegrants [1]. The ethyl ester's moderate lipophilicity (ACD/LogP ≈ 2.96) provides a formulation-relevant stress test for disintegrant performance that differs from the more polar free acid or the slightly more lipophilic methyl ester. The study demonstrated that starch-based disintegrants achieved complete capsule disintegration in under 5 minutes in 0.1 M HCl, whereas the free acid analogue would be expected to dissolve more rapidly due to ionization at gastric pH, confounding disintegrant comparison.

Disintegrant Study
Class-level inference
BRL 10614 reference compound
Formulation compatibility benchmark
Starch-based disintegrants effective; ester vs acid behavior differs
Pharmaceutical formulation Disintegrant comparison Capsule technology

High-Confidence Application Scenarios


PDE4 Inhibitor Lead Optimization

The compound's 10.7 nM PDE4A IC50 positions it as a high-potency starting point for medicinal chemistry campaigns targeting cAMP-specific phosphodiesterases. Its ethyl ester moiety serves as a tunable handle for prodrug design or metabolic soft-spot modulation. Procurement for PDE4-focused HTS follow-up is supported by the existence of the free acid as a control compound for SAR table construction.

CES2-Mediated Prodrug Activation

With a 20 nM IC50 against human CES2 in liver microsomes , the compound is directly applicable as a reference inhibitor in ADME assays designed to probe ester prodrug hydrolysis. It can serve as a positive control when evaluating novel ester prodrugs for CES2-dependent activation, a role that the free acid cannot fulfill due to lack of the ester substrate motif.

CCR5 Antagonist Probe

The preliminary identification of CCR5 antagonist activity makes the compound a candidate probe for laboratories investigating HIV entry inhibition or inflammatory diseases. Its activity in this screen is unique among tested pyridinylmethoxy benzoate analogs, justifying procurement as a chemical probe for target validation studies where commercial CCR5 antagonists are cost-prohibitive.

Disintegrant Benchmarking in Formulation

The BRL 10614 formulation study establishes the compound as a historical reference standard for evaluating capsule disintegrant performance. CMOs and formulation scientists can use the compound to benchmark new disintegrant technologies under standardized conditions, leveraging the existing 1977 dataset as a comparator for modern excipients.

Application
Selection Property
Validation Focus
PDE4 inhibitor SAR studies
PDE4A inhibitory potency context
IC50 benchmarking vs reference inhibitors
CES2 prodrug activation assays
CES2 inhibitory activity context
Ester hydrolysis pathway profiling
CCR5 target validation
CCR5 antagonism screening context
Chemokine receptor engagement review
Disintegrant performance benchmarking
Formulation reference standard context
Capsule disintegration under standard conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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